2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-6-methylpyrimidin-4(3H)-one
Overview
Description
2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-6-methylpyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C11H6ClF4N3O and its molecular weight is 307.63 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
Based on the action of similar compounds, it may inhibit the electron transport in mitochondrial complex i . This inhibition disrupts the energy production in cells, leading to their death .
Biochemical Pathways
Based on the action of similar compounds, it may affect the electron transport chain in mitochondria . This disruption can lead to a decrease in ATP production, affecting various downstream cellular processes .
Result of Action
Based on the action of similar compounds, it may lead to cell death due to disruption of energy production .
Action Environment
Factors such as temperature, ph, and presence of other compounds can potentially affect the action of this compound .
Biochemical Analysis
Biochemical Properties
2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-6-methylpyrimidin-4(3H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit collagen prolyl-4-hydroxylase, an enzyme involved in collagen synthesis
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can suppress collagen production in vitro, indicating its potential to alter cellular metabolism and gene expression related to extracellular matrix production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits the activity of collagen prolyl-4-hydroxylase by binding to its active site, preventing the hydroxylation of proline residues in collagen . This inhibition leads to reduced collagen synthesis and accumulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions but may degrade under prolonged exposure to light and heat . Long-term studies have shown that its inhibitory effects on collagen synthesis persist over extended periods, indicating its potential for sustained therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits collagen synthesis without significant toxicity. At higher doses, it may cause adverse effects such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its biotransformation and elimination . The compound’s metabolism may also affect metabolic flux and the levels of various metabolites, influencing its overall pharmacokinetic profile.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions determine its localization and accumulation in target tissues, affecting its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the endoplasmic reticulum, where it interacts with collagen prolyl-4-hydroxylase . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to its site of action.
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-fluoro-4-methyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF4N3O/c1-4-7(13)10(20)19-9(18-4)8-6(12)2-5(3-17-8)11(14,15)16/h2-3H,1H3,(H,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYPAKURDRTYSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)C2=C(C=C(C=N2)C(F)(F)F)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF4N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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